![molecular formula C16H20N2O4 B499039 2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid CAS No. 1037015-75-0](/img/structure/B499039.png)
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid, commonly referred to as 2-MPA, is an organic compound belonging to the class of piperazin-2-ylacetic acids. It is an important intermediate in the synthesis of other compounds and has a wide range of scientific research applications, including in biochemical and physiological studies.
Applications De Recherche Scientifique
Global Trends in Herbicide Toxicity Research
Herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) have been widely studied for their environmental impact and toxicology, reflecting the significant attention on agricultural chemicals' effects on health and ecosystems. Zuanazzi et al. (2020) performed a scientometric review to analyze trends and gaps in 2,4-D herbicide toxicity studies, highlighting the importance of understanding the toxicological profile of agricultural chemicals used worldwide (Zuanazzi, Ghisi, & Oliveira, 2020).
Mechanisms of Lignin Model Compound Degradation
Yokoyama (2015) reviewed the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds, demonstrating the significance of the presence of the γ-hydroxymethyl group in the degradation process. This work contributes to the understanding of lignin's chemical degradation, relevant for research into compounds with complex phenolic structures (Yokoyama, 2015).
Anti-Cancer and Anti-Inflammatory Potential of Phytochemicals
Epifano et al. (2015) discussed the biological effects of 4′-geranyloxyferulic acid, a compound extracted from plants, revealing its potential as an anti-inflammatory and anti-tumor agent. This review underscores the therapeutic possibilities of naturally derived compounds in treating diseases and their relevance in pharmacological research (Epifano, Fiorito, Taddeo, & Genovese, 2015).
Biodegradation and Environmental Applications of Enzymatic Processes
Husain and Husain (2007) reviewed the use of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants. This research highlights the role of enzymes in environmental remediation and the potential application of biochemical processes in treating wastewater containing complex organic compounds (Husain & Husain, 2007).
Propriétés
IUPAC Name |
2-[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]-3-oxopiperazin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-22-14-7-3-2-5-12(14)6-4-9-18-10-8-17-16(21)13(18)11-15(19)20/h2-7,13H,8-11H2,1H3,(H,17,21)(H,19,20)/b6-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXZZODSQINRIV-GQCTYLIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCNC(=O)C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCNC(=O)C2CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

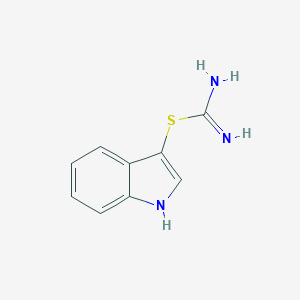
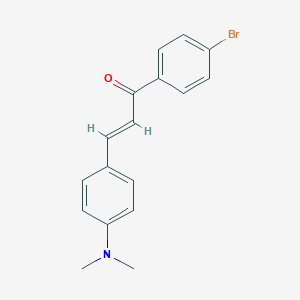
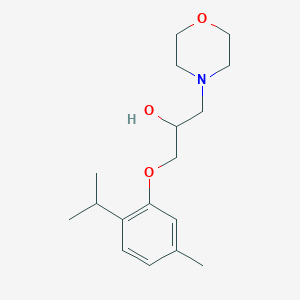
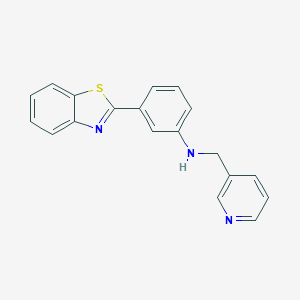
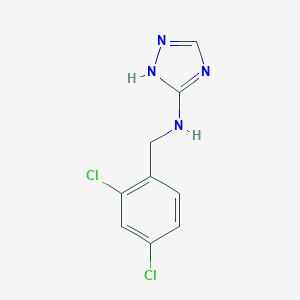
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B498966.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-benzylacetamide](/img/structure/B498968.png)
![3,4,5-trimethoxy-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B498969.png)
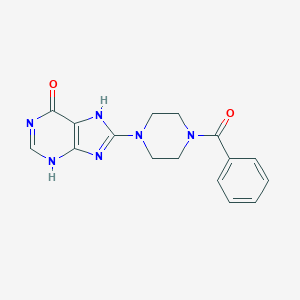
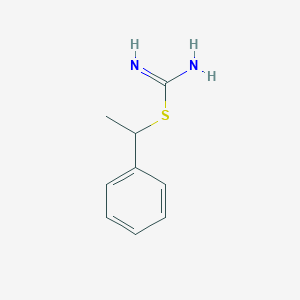
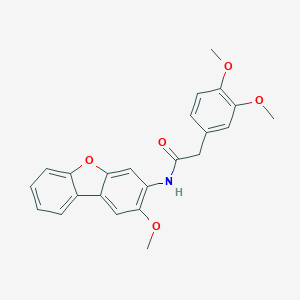
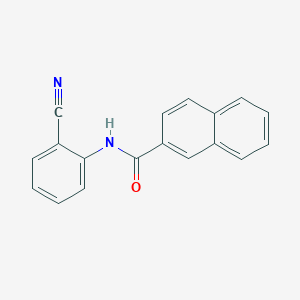
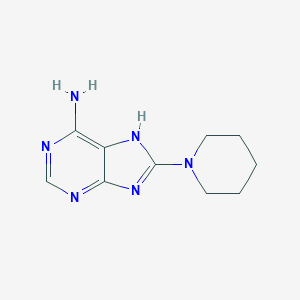
![9-[(2R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-morpholin-4-yl-3H-purin-6-one](/img/structure/B498978.png)